2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Building Block Selection

This hydrochloride salt (≥98%) combines the steric protection of a 2-tert-butyl group on the imidazo[1,2-b]pyridazine scaffold with a 6-carboxylic acid handle for direct amide coupling. The elevated LogP (~2.15) improves membrane permeability over unsubstituted analogs, making it ideal for kinase inhibitor libraries (DYRK1A, VEGFR, CDK). Directly compatible with standard coupling conditions (HATU/DIPEA), it eliminates variability of free acid hydration states, ensuring batch-to-batch reproducibility for scale-up.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
CAS No. 2548990-17-4
Cat. No. B6449063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride
CAS2548990-17-4
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)O.Cl
InChIInChI=1S/C11H13N3O2.ClH/c1-11(2,3)8-6-14-9(12-8)5-4-7(13-14)10(15)16;/h4-6H,1-3H3,(H,15,16);1H
InChIKeyMEZZUBDLDKWXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic Acid Hydrochloride (CAS 2548990-17-4): Core Identity and Procurement-Relevant Characteristics


2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS 2548990-17-4) is a heterocyclic synthetic intermediate belonging to the imidazo[1,2-b]pyridazine family—a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor design and bioisosteric replacement strategies . The compound exists as the hydrochloride salt (molecular formula C₁₁H₁₄ClN₃O₂, molecular weight 255.70 g/mol, purity ≥98%) of the corresponding free carboxylic acid (CAS 146233-47-8), and features a tert-butyl substituent at the imidazole 2-position combined with a carboxylic acid handle at the pyridazine 6-position for downstream amide coupling or esterification chemistry .

Why Generic Imidazo[1,2-b]pyridazine Building Blocks Cannot Substitute for CAS 2548990-17-4


The imidazo[1,2-b]pyridazine scaffold supports extensive derivatisation, and a large number of in-class building blocks are commercially available—including unsubstituted 6-carboxylic acid variants (CAS 769109-13-9, 316352-05-3), 2-methyl analogs (CAS 1315363-92-8), and 2-carboxylic acid regioisomers (CAS 160911-42-2). However, the specific combination of the 2-tert-butyl group, the 6-carboxylic acid regiochemistry, and the hydrochloride salt form in CAS 2548990-17-4 confers a distinct physicochemical profile that generic analogs cannot replicate. The tert-butyl substituent markedly increases lipophilicity (computed LogP ≈ 2.15 vs. ≈ 0.2–0.4 for the unsubstituted core ), altering solubility, membrane permeability, and metabolic stability in downstream applications—factors that directly influence product performance in medicinal chemistry campaigns relying on this scaffold .

Quantitative Differentiation Evidence for 2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic Acid Hydrochloride (CAS 2548990-17-4)


Computed Lipophilicity: ~10-Fold LogP Increase Over the Unsubstituted Imidazo[1,2-b]pyridazine-6-carboxylic Acid Core

The target compound exhibits a computed LogP (cLogP) of 2.15, compared to an XLogP3-AA of 0.2 for the unsubstituted imidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 769109-13-9), representing an approximate 10-fold increase in calculated lipophilicity . The topological polar surface area (TPSA) remains identical at 67.49 Ų for both compounds , indicating that the lipophilicity gain derives entirely from the hydrocarbon tert-butyl group without altering hydrogen-bonding capacity.

Medicinal Chemistry Physicochemical Property Profiling Building Block Selection

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over the Free Carboxylic Acid

The target compound is supplied as the hydrochloride salt (CAS 2548990-17-4), whereas the closest structural analog—2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid free acid (CAS 146233-47-8, MW 219.24)—lacks the salt counterion. Hydrochloride salt formation of heterocyclic carboxylic acids is a well-established strategy to improve aqueous solubility, crystallinity, and ease of handling . The molecular weight difference (255.70 vs. 219.24 g/mol, Δ = 36.46 g/mol, corresponding to one HCl equivalent) and the distinct CAS registry confirm formal salt identity .

Salt Selection Solution-Phase Chemistry Procurement Specifications

Regioisomeric Specificity: 6-Carboxylic Acid vs. 2-Carboxylic Acid Imidazo[1,2-b]pyridazine Derivatives

The carboxylic acid group at the 6-position of the pyridazine ring places the derivatisation handle at the terminus of the fused bicyclic system, whereas the 2-carboxylic acid regioisomer (e.g., CAS 160911-42-2) positions the acid on the imidazole ring. The 6-carboxylic acid series has been specifically employed in the synthesis of DYRK kinase inhibitors, where structure–activity relationship (SAR) exploration demonstrated that substitution at the pyridazine 6-position critically influences kinase selectivity . In contrast, the 2-carboxylic acid series was independently explored for anti-inflammatory and analgesic activity with divergent SAR, confirming that the two regioisomers are not functionally interchangeable .

Regiochemistry Synthetic Tractability Medicinal Chemistry Strategy

2-tert-Butyl vs. 2-Methyl Substitution: Steric Bulk and Metabolic Stability Differentiation

The 2-methyl analog, 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 1315363-92-8, MW 177.16 g/mol), represents the closest available comparator differing only in the C2 substituent (methyl vs. tert-butyl) . In the broader imidazo[1,2-b]pyridazine literature, the tert-butyl group at C2 is consistently reported to enhance metabolic stability through steric shielding of the imidazole ring against oxidative metabolism, compared to smaller alkyl substituents . While no direct head-to-head metabolic stability comparison for the isolated building blocks has been published, this SAR trend is corroborated across multiple imidazo[1,2-b]pyridazine-based inhibitor series where 2-tert-butyl substitution correlates with improved in vitro metabolic half-life relative to 2-methyl congeners .

Steric Effects Metabolic Stability Structure-Activity Relationship

Procurement-Relevant Application Scenarios for 2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic Acid Hydrochloride (CAS 2548990-17-4)


Kinase Inhibitor Library Synthesis Requiring 6-Position Derivatisation with Pre-Installed Metabolic Shielding

Medicinal chemistry teams developing imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., DYRK1A, VEGFR, or CDK series) can deploy this building block as the core scaffold for amide coupling at the 6-carboxylic acid position. The pre-installed 2-tert-butyl group provides steric protection of the imidazole ring against oxidative metabolism , while the 6-position handle allows direct diversification into compound libraries without requiring additional protecting-group chemistry at the carboxylic acid. The hydrochloride salt form is directly compatible with standard amide coupling conditions (HATU/DIPEA in DMF or DCM) without pre-neutralisation .

Bioisosteric Replacement of Benzene- or Pyridine-Containing Carboxylic Acid Building Blocks

The imidazo[1,2-b]pyridazine core serves as a privileged bioisostere for benzene, pyridine, and pyrimidine rings in drug design, offering improved H-bonding capacity, elevated dipole moment, and enhanced crystallinity . The 2-tert-butyl-6-carboxylic acid regioisomer specifically positions the acid handle for isosteric replacement of 4-substituted benzoic acid or 6-substituted nicotinic acid motifs. The computed LogP of 2.15 places this building block in the optimal lipophilicity range (LogP 1–3) for oral drug-like space, compared to the more hydrophilic unsubstituted analog (LogP 0.2) which may limit membrane permeability of derived products .

Antiparasitic and Anti-Infective Scaffold Derivatisation Programs

The 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid scaffold has established precedent in antiparasitic medicinal chemistry, with derivatives of this core having been synthesized and evaluated for antifilarial activity . Although the parent carboxylic acid derivatives did not show significant activity against Brugia pahangi or Acanthocheilonema viteae, the scaffold provides a validated entry point for further SAR exploration in neglected tropical disease programs. Electrophilic halogenation at the 3-position of 2-tert-butyl-6-methylimidazo[1,2-b]pyridazine has been demonstrated, confirming the synthetic tractability of this substitution pattern for late-stage diversification .

Process Chemistry Development Requiring Crystalline, High-Purity Intermediates

The hydrochloride salt form (98% purity, Leyan) and the inherent crystallinity-promoting properties of the pyridazine nucleus make this building block suitable for process chemistry scale-up applications where consistent physical form, accurate stoichiometry, and batch-to-batch reproducibility are critical procurement criteria. The salt form eliminates variability associated with partial neutralisation or hydration states sometimes observed with free carboxylic acid building blocks .

Quote Request

Request a Quote for 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.